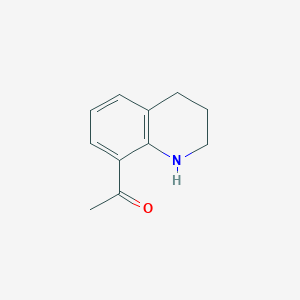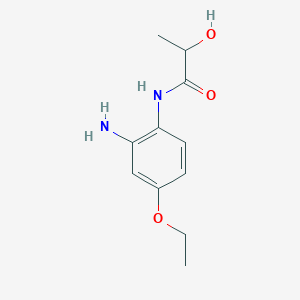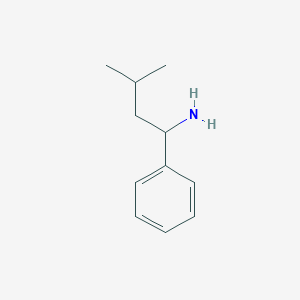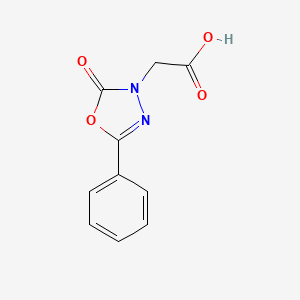![molecular formula C10H10FN3OS B1309638 5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 667437-43-6](/img/structure/B1309638.png)
5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole heterocycle, which is known for its potential in pharmaceutical applications. The introduction of a fluorophenyl group into the 1,2,4-triazole structure has been shown to lead to the formation of compounds with new properties, prompting further research into such derivatives .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions, starting from various precursors such as diethyl oxalate, 1-(3-fluorophenyl)ethan-1-one, or pentafluorophenyl benzazoles . The synthesis process may include steps like cyclization, hydrazinolysis, and S-alkylation, with the use of reagents like sodium methylate, POCl3, and hydrazine hydrate. The structures of the synthesized compounds are confirmed using techniques such as IR spectrophotometry, 1H NMR spectroscopy, elemental analysis, and chromatography-mass spectrometry .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical methods. For instance, the crystal structure of a similar compound was found to belong to the orthorhombic space group, with specific dihedral angles between the triazole ring and the benzene rings . These structural details are crucial for understanding the compound's interactions and potential biological activity.
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives can be influenced by the introduction of different substituents. For example, the introduction of a methyl radical or various benzylidene substituents can affect the toxicity and reactivity of the molecules . The intermolecular hydrogen bonding within the crystal lattice of these compounds also plays a significant role in stabilizing their structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are explored using certified equipment and methods. The identity of the compounds is confirmed chromatographically, and their physical properties, such as solubility and melting points, are determined. The chemical properties, including reactivity and stability, are analyzed through spectral data and theoretical studies, which can predict biological activity and guide further synthesis .
Relevant Case Studies
Case studies involving 1,2,4-triazole derivatives often focus on their biological potential, such as antioxidant, anti-inflammatory, antifungal, and antitumor activities. For instance, some derivatives have been evaluated for their antioxidant activity using assays like nitric oxide, hydrogen peroxide, and DPPH radical scavenging . Theoretical studies also suggest that certain triazole compounds could act as inhibitors for enzymes like cyclin-dependent kinase 5, indicating their potential as therapeutic agents .
Scientific Research Applications
Reactivity and Biological Significance
Compounds within the 1,2,4-triazole-3-thione class, including 5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, are noted for their significant antioxidant and antiradical activities. They impact biochemical processes positively, especially in patients exposed to high radiation doses. These compounds are often compared to biogenic amino acids like cysteine, which also features a free SH-group, underscoring their potential therapeutic and biochemical importance (Kaplaushenko, 2019).
Patent Landscape and Clinical Applications
The patent review covering the period from 2008 to 2011 highlights the triazole derivatives' significance in pharmaceutical development, including 5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol. These compounds have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The review emphasizes the need for new, more efficient preparations of triazoles that consider green chemistry and sustainability, suggesting a growing interest in their potential for addressing emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Synthetic and Physico-Chemical Properties
Research into the synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole, including compounds like 5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, has shown promising directions for new developments. These derivatives are of interest not only in the pharmaceutical, medical, and veterinary fields but also in engineering, metallurgy, and agriculture. Their applications extend to optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors, demonstrating their broad utility and the potential for further exploration (Parchenko, 2019).
Fluorescent Chemosensors
The development of chemosensors based on the 1,2,4-triazole framework highlights the chemical versatility and applicational breadth of these compounds. Derivatives like 5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol could potentially serve as platforms for the detection of various analytes, given the high selectivity and sensitivity documented for DFP-based chemosensors. This area of research is emerging, with significant opportunities to modulate sensing selectivity and sensitivity, paving the way for novel chemosensor developments (Roy, 2021).
properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS/c1-14-9(12-13-10(14)16)6-15-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZUXWFDPJDYQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407249 |
Source


|
| Record name | 5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667437-43-6 |
Source


|
| Record name | 5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(3-cyanophenyl)carbamoyl]butanoic Acid](/img/structure/B1309570.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)

![5-Bromobenzo[b]thiophene-3-carbonyl chloride](/img/structure/B1309579.png)



